Chiralyst P310

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Chiralyst P310 is synthesized through the reaction of rhodium (I) chloride dimer with acetylacetone and 1,5-cyclooctadiene. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the rhodium complex. The reaction mixture is then purified through recrystallization to obtain the final product .

Análisis De Reacciones Químicas

Chiralyst P310 is known for its versatility in catalyzing various types of chemical reactions, including:

Hydrogenation: It is used in enantioselective hydrogenation reactions, where it helps in the addition of hydrogen to unsaturated organic compounds.

Isomerization: It facilitates the rearrangement of molecular structures, converting one isomer into another.

Hydroformylation: It aids in the addition of a formyl group to an alkene, producing aldehydes.

Carbozincation: It is involved in the addition of zinc to organic molecules.

Common reagents used in these reactions include hydrogen gas, carbon monoxide, and various organic substrates. The major products formed from these reactions are often enantioselective, meaning they have a specific three-dimensional arrangement that is crucial for their biological activity .

Aplicaciones Científicas De Investigación

Chiralyst P310 has a wide range of applications in scientific research, including:

Chemistry: It is used as a catalyst in various organic synthesis reactions, particularly in the production of pharmaceuticals and fine chemicals.

Biology: It is employed in the synthesis of biologically active compounds, such as drugs and natural products.

Medicine: It is used in the development of new therapeutic agents, particularly those that require enantioselective synthesis.

Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and advanced materials

Mecanismo De Acción

The mechanism of action of Chiralyst P310 involves the coordination of the rhodium center with the substrates, facilitating the activation and transformation of the substrates into the desired products. The rhodium center acts as a Lewis acid, accepting electron pairs from the substrates and stabilizing the transition states of the reactions. This results in highly regio- and stereoselective reactions, allowing for the precise control of the three-dimensional arrangement of the products .

Comparación Con Compuestos Similares

Chiralyst P310 is unique in its ability to catalyze a wide range of reactions with high enantioselectivity and efficiency. Similar compounds include:

Chiralyst P493: Used in asymmetric hydrogenations and hydroformylations.

Chiralyst P294: Employed in cross-coupling reactions.

Chiralyst P461: Utilized in silylation and carbozincation reactions

These compounds share similar catalytic properties but differ in their specific applications and reaction conditions. This compound stands out due to its versatility and high efficiency in various catalytic processes.

Propiedades

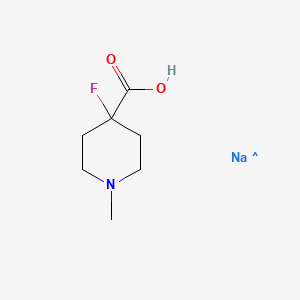

Fórmula molecular |

C13H19O2Rh- |

|---|---|

Peso molecular |

310.19 g/mol |

Nombre IUPAC |

(1Z,5Z)-cycloocta-1,5-diene;(Z)-4-oxopent-2-en-2-olate;rhodium |

InChI |

InChI=1S/C8H12.C5H8O2.Rh/c1-2-4-6-8-7-5-3-1;1-4(6)3-5(2)7;/h1-2,7-8H,3-6H2;3,6H,1-2H3;/p-1/b2-1-,8-7-;4-3-; |

Clave InChI |

BUYVJWVYKPKZEX-DWVXZKBMSA-M |

SMILES isomérico |

C/C(=C/C(=O)C)/[O-].C1/C=C\CC/C=C\C1.[Rh] |

SMILES canónico |

CC(=CC(=O)C)[O-].C1CC=CCCC=C1.[Rh] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-1-[2-(Dimethylamino)ethyl]piperidin-3-amine](/img/structure/B13907085.png)

![2-(7-chlorobenzo[d]isoxazol-3-yl)acetic Acid](/img/structure/B13907098.png)

![3-Methylimidazo[1,5-a]pyridine-1-carboxylic acid methyl ester](/img/structure/B13907124.png)

![(2S)-2-amino-N-[(3-cyanophenyl)methyl]-3,3-dimethylbutanamide](/img/structure/B13907138.png)